molecular formula C15H12O4 B1449521 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one CAS No. 593278-92-3

4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one

Cat. No. B1449521
CAS RN: 593278-92-3
M. Wt: 256.25 g/mol
InChI Key: QQNOPUCVSSJIIN-BQYQJAHWSA-N
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Description

“4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is a chemical compound with the CAS Number: 593278-92-3 and a molecular weight of 256.26 . It has a linear formula of C15H12O4 .


Molecular Structure Analysis

The molecular structure of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” can be elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .


Physical And Chemical Properties Analysis

The physical form of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.

Scientific Research Applications

Anti-Alzheimer and Anti-SARS-CoV-2 Activities

This compound has been studied for its potential anti-Alzheimer and anti-SARS-CoV-2 activities . The study was based on fluorescence behavior and molecular docking . The binding affinities of the examined ligands for Alzheimer receptors (AChE/1EVE, BChE/1POI, and BACE-1/3RTH) as well as coronavirus main protease (SARS-CoV-2 Mpro/6Y84) were estimated . Results showed that all studied molecules can interact with all four proteins effectively and can act as promising leads for further research studies .

Photophysical Properties

The photophysical properties of this compound were estimated using solvatochromic shift methods . This study was conducted at room temperature, using absorption and fluorescence spectroscopy techniques . With increasing solvent polarity, a bathochromic shift is observed in the absorption and fluorescence spectra of these compounds .

Antioxidant Efficacy

The compound’s antioxidant efficacy was assessed via DPPH (2,2-diphenyl-1-picrylhydrazyl) and hydroxyl radical scavenging activity tests .

Preliminary Antitumor Activity

Preliminary antitumor activity was assessed by MTT (3-[4, 5-dimethylthiazol-2-yl]-2,5diphenyl tetrazolium bromide) test against MCF-7 and HeLa cancer cell lines .

Antibacterial Activity

The compound showed antibacterial activity against Haemophilus influenzae, Pseudomonas aeruginosa, Escherichia coli, and Klebsiella pneumonia using a disk diffusion technique .

Anti-infective Agent

Cell cycle analysis showed that this compound arrested the cell cycle at the S and G2/M phase in Candida albicans . Thus, it may have potential as an anti-infective agent in human microbial infections .

Aminolysis of 4-hydroxycoumarin

An efficient and simple procedure for the aminolysis of 4-hydroxycoumarin (1) and 4-hydroxy-6-methyl-2-pyrone (2) offers significant preparative advantages over the existing methods .

Safety and Hazards

The safety information available indicates that “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” has the following hazard codes: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNOPUCVSSJIIN-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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